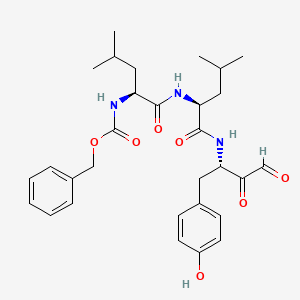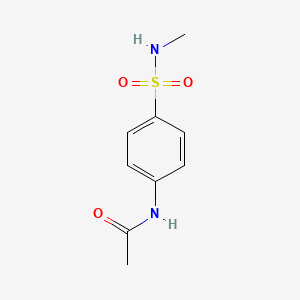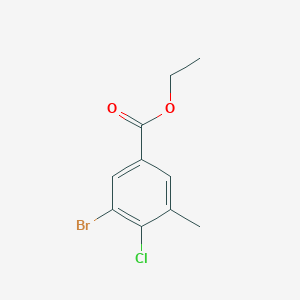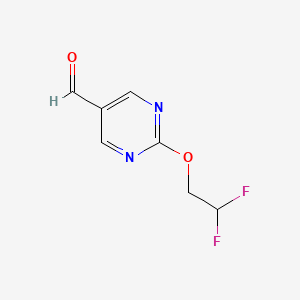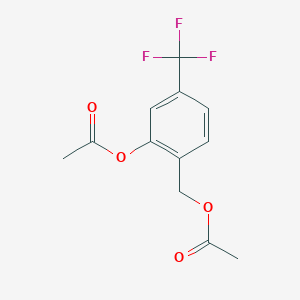
2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate (TFMBA) is an organic compound belonging to the class of esters. It is a colorless, low-volatility liquid with a strong odor and is often used as a flavoring agent, fragrance, and solvent in various industries. TFMBA has been studied for its potential use in a variety of applications, including synthesis methods, scientific research applications, and biochemical and physiological effects.
科学的研究の応用
2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate has been studied for its potential use in a variety of scientific research applications. The compound has been used as a model compound for studying the mechanism of action of esterase enzymes and as a substrate for the development of enzyme-based biosensors. Additionally, 2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the transmission of nerve signals. 2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate has also been used to study the effects of fluorine-containing compounds on the environment.
作用機序
The mechanism of action of 2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate is not fully understood. It is believed that the compound is hydrolyzed by esterase enzymes, which break the ester bond and release the two components of the molecule. These components are then further metabolized by other enzymes. Additionally, 2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate is thought to inhibit the enzyme acetylcholinesterase, which is involved in the transmission of nerve signals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate are not well understood. The compound is believed to be rapidly metabolized in the body and is not thought to accumulate in tissues. However, studies in animals have shown that 2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate can cause an increase in heart rate, as well as changes in blood pressure and respiration. Additionally, the compound has been found to be toxic to certain aquatic organisms at high concentrations.
実験室実験の利点と制限
2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and purify, and it is relatively non-toxic. Additionally, the compound has a low vapor pressure, making it suitable for use in volatile solvent systems. The main limitation of 2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate is that it is not very soluble in water, which can limit its use in aqueous systems.
将来の方向性
There are several potential future directions for the use of 2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate. The compound could be used to study the effects of fluorine-containing compounds on the environment, as well as the mechanism of action of esterase enzymes. Additionally, the compound could be used to develop enzyme-based biosensors and to study the effects of trifluoromethyl compounds on the body. Finally, 2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate could be used to develop new drugs and therapeutic agents.
合成法
2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate is synthesized through a multi-step process involving the reaction of trifluoroacetic anhydride with 4-(trifluoromethyl)benzyl alcohol in the presence of a base, such as potassium carbonate, and a catalyst, such as pyridine. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product. The reaction mixture is then cooled and the product is extracted with ethyl acetate, followed by purification and distillation to obtain the desired compound.
特性
IUPAC Name |
[2-acetyloxy-4-(trifluoromethyl)phenyl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O4/c1-7(16)18-6-9-3-4-10(12(13,14)15)5-11(9)19-8(2)17/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYINFYKQFJAMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=C(C=C1)C(F)(F)F)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





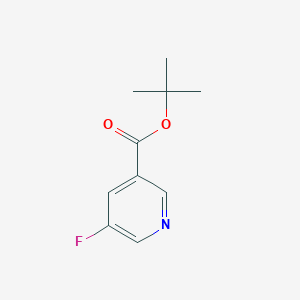
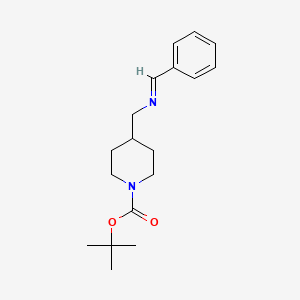
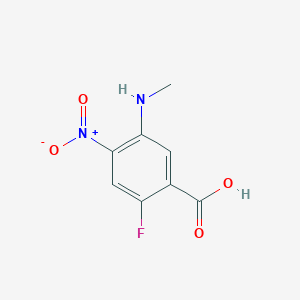

![3-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95%](/img/structure/B6318443.png)
